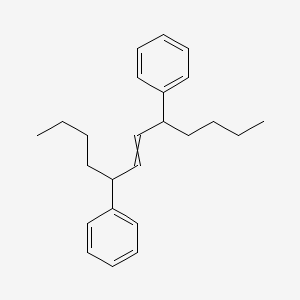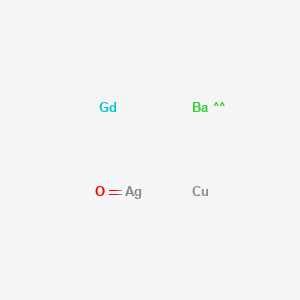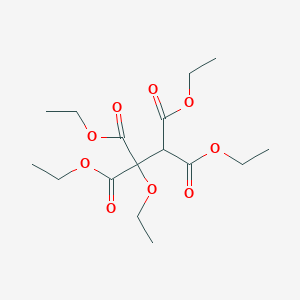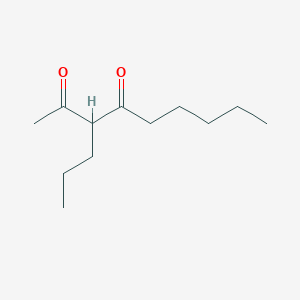
3-Propylnonane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propylnonane-2,4-dione: is an organic compound belonging to the class of diketones It is characterized by the presence of two carbonyl groups (C=O) at the second and fourth positions of a nonane chain, with a propyl group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylnonane-2,4-dione can be achieved through several methods:
Aldol Condensation: This method involves the reaction of propanal with 2,4-nonanedione in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes condensation to form the desired diketone.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 3-Propylnonane-2,4-dione can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The diketone can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Amino derivatives, thio derivatives.
Aplicaciones Científicas De Investigación
3-Propylnonane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Propylnonane-2,4-dione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by forming covalent bonds with active site residues.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to downstream effects.
Pathways Involved: The compound can affect metabolic pathways, including those involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
3-Propylnonane-2,4-dione can be compared with other similar diketones:
2,4-Pentanedione: A simpler diketone with similar reactivity but different physical properties.
3-Methyl-2,4-pentanedione: Another diketone with a methyl group instead of a propyl group, leading to different steric and electronic effects.
List of Similar Compounds
- 2,4-Pentanedione
- 3-Methyl-2,4-pentanedione
- 2,4-Hexanedione
- 3-Ethyl-2,4-pentanedione
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propiedades
Número CAS |
113486-30-9 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
3-propylnonane-2,4-dione |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-9-12(14)11(8-5-2)10(3)13/h11H,4-9H2,1-3H3 |
Clave InChI |
VNEYOWRODFMBOV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C(CCC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


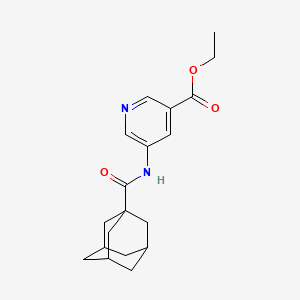
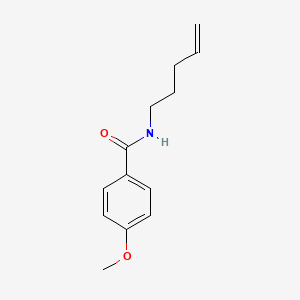

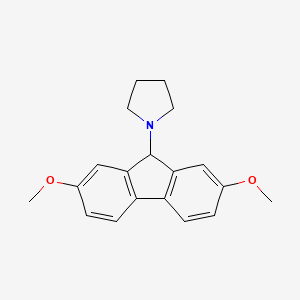
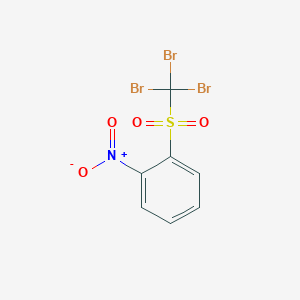
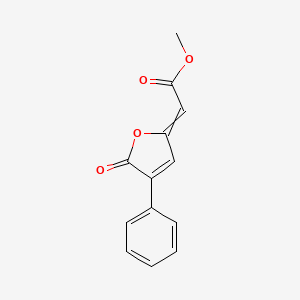
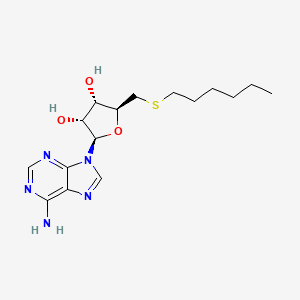
![11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile](/img/structure/B14291918.png)
![Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane](/img/structure/B14291923.png)
